molecular formula C24H19ClN2O5 B2971796 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 887884-98-2

3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2971796
CAS No.: 887884-98-2
M. Wt: 450.88
InChI Key: LIHJDWAPCLLWEH-UHFFFAOYSA-N
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Description

3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as chlorobenzamido and dimethoxyphenyl enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Chlorobenzamido Group: The chlorobenzamido group can be introduced via amide bond formation using 3-chlorobenzoic acid and an amine derivative.

    Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds with benzofuran cores have shown promise in treating various diseases, including cancer and neurological disorders. This compound might be explored for its therapeutic potential.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets might include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxylic acid
  • 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxylate

Uniqueness

The uniqueness of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-30-16-10-11-18(20(13-16)31-2)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHJDWAPCLLWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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